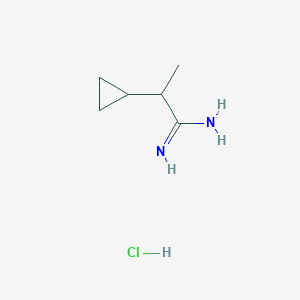

2-Cyclopropylpropanimidamide hydrochloride

Overview

Description

“2-Cyclopropylpropanimidamide hydrochloride” is a chemical compound with the CAS Number: 1461708-47-312. However, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of “2-Cyclopropylpropanimidamide hydrochloride” is not explicitly mentioned in the available resources. However, a related compound, 2-chloroethylamine hydrochloride, is synthesized using ethanolamine as a raw material, organic acid as a catalyst, and hydrogen chloride as a chlorination reagent3.Molecular Structure Analysis

The molecular structure of “2-Cyclopropylpropanimidamide hydrochloride” is not explicitly mentioned in the available resources. However, the structure can be inferred from its name and the general rules of organic chemistry.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-Cyclopropylpropanimidamide hydrochloride”. However, a general review on the prediction of chemical reaction pathways using machine learning architectures has been reported4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropylpropanimidamide hydrochloride” are not explicitly mentioned in the available resources. However, a review presents the physical and chemical properties and methods of analysis that allow a quality assessment of a related compound, metformin hydrochloride5.Scientific Research Applications

Antidotes for Anticholinesterase Poisoning

Research has focused on the preparation of antidotes for anticholinesterase poisoning, illustrating the synthesis and evaluation of various analogues, including those with cyclopropyl groups. These compounds have been studied for their potential as substitutes for atropine sulphate in treatment protocols, highlighting the cyclopropyl group's role in medicinal chemistry for enhancing drug properties such as potency and selectivity (Bannard, Parkkari, & Coleman, 1962).

Gas-Liquid Chromatography Analysis

The analysis of cyclopropyl-containing compounds, including their analogues, by gas-liquid chromatography (GLC) demonstrates the method's utility in assessing compound purity and quantitative analysis. This research underlines the cyclopropyl group's significance in developing analytical methodologies for complex organic compounds (Casselman & Bannard, 1970).

Neuroprotective Effects Against Oxidative Stress

Studies on compounds with cyclopropyl groups have explored their neuroprotective effects against oxidative stress. These effects include protecting glial cells from excitotoxicity and reducing oxidative damage in neuronal cells, suggesting potential research applications in neurodegenerative disease models (Kim et al., 2011).

Versatility in Drug Molecules

The incorporation of cyclopropyl fragments into drug molecules has been reviewed, emphasizing their role in overcoming challenges in drug discovery, such as improving drug potency and reducing off-target effects. This research highlights the cyclopropyl group's versatility and importance in medicinal chemistry (Talele, 2016).

Synthesis and Chemical Reactions

Various studies have detailed the synthesis of cyclopropane-containing compounds and their use in chemical reactions, showcasing the cyclopropyl group's utility in creating structurally diverse and pharmacologically relevant entities. This includes methodologies for N-cyclopropylation of cyclic amides and azoles, highlighting innovative approaches to incorporate cyclopropyl groups into complex molecules (Gagnon et al., 2007).

Safety And Hazards

The safety and hazards of “2-Cyclopropylpropanimidamide hydrochloride” are not explicitly mentioned in the available resources. However, a safety data sheet for a related compound, Loperamide hydrochloride, mentions that it is toxic if swallowed6.

Future Directions

There are no specific future directions mentioned for “2-Cyclopropylpropanimidamide hydrochloride”. However, the field of organic chemistry continues to evolve, with ongoing research into new synthesis methods and applications for various compounds.

properties

IUPAC Name |

2-cyclopropylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPYNTUVLNRURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpropanimidamide hydrochloride | |

CAS RN |

1461708-47-3 | |

| Record name | Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)